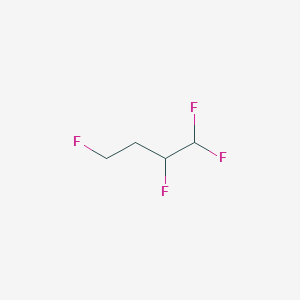

1,1,2,4-Tetrafluorobutane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

161791-17-9 |

|---|---|

Molecular Formula |

C4H6F4 |

Molecular Weight |

130.08 g/mol |

IUPAC Name |

1,1,2,4-tetrafluorobutane |

InChI |

InChI=1S/C4H6F4/c5-2-1-3(6)4(7)8/h3-4H,1-2H2 |

InChI Key |

NZVWFCYUCPGALF-UHFFFAOYSA-N |

Canonical SMILES |

C(CF)C(C(F)F)F |

Origin of Product |

United States |

Spectroscopic Characterization and Advanced Structural Elucidation of Fluorinated Butanes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds, and it is particularly powerful for fluorinated molecules due to the favorable properties of the ¹⁹F nucleus. numberanalytics.com

The structural assessment of fluorinated butanes like 1,1,2,4-tetrafluorobutane relies heavily on the combined use of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each of these nuclei provides a unique window into the molecular structure, and their correlation allows for unambiguous assignment of atoms and the differentiation between isomers. numberanalytics.comalfa-chemistry.comrsc.orgacs.org

¹⁹F NMR is especially informative due to its high sensitivity and a wide range of chemical shifts that are highly sensitive to the local electronic environment. numberanalytics.com This allows for clear differentiation of fluorine atoms in non-equivalent positions within the molecule. For instance, in a hypothetical analysis of a tetrafluorobutane isomer, the number of distinct ¹⁹F signals would directly indicate the number of magnetically non-equivalent fluorine environments. Furthermore, the coupling between ¹⁹F nuclei (J-coupling) provides valuable information about the connectivity of the carbon skeleton. acs.org

In ¹H NMR, the signals of protons are influenced by the presence of nearby fluorine atoms, leading to characteristic splitting patterns (H-F coupling). The magnitude of these coupling constants can provide information about the through-bond and through-space proximity of protons and fluorine atoms.

¹³C NMR, while often requiring more advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups, is crucial for mapping the carbon backbone of the molecule. The chemical shifts of carbon atoms are significantly affected by the attachment of electronegative fluorine atoms.

The table below illustrates hypothetical NMR data for a generic tetrafluorobutane, showcasing the type of information that can be obtained.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | 4.5 | ddd | J(H,F) = 48, J(H,H) = 6, J(H,H) = 3 | CHF |

| ¹H | 2.1 | m | CH₂ | |

| ¹³C | 115 | d | J(C,F) = 240 | CF₂ |

| ¹³C | 85 | d | J(C,F) = 25 | CHF |

| ¹⁹F | -110 | dt | J(F,F) = 250, J(F,H) = 48 | CF₂ |

| ¹⁹F | -210 | m | CHF |

This table presents hypothetical data for illustrative purposes.

Beyond basic 1D NMR, advanced techniques are employed to study the conformational preferences and intermolecular interactions of fluorinated butanes. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between atoms, providing insights into the molecule's three-dimensional structure and preferred conformations in solution. researchgate.net For flexible molecules like butanes, understanding the rotational barriers and the population of different conformers (e.g., gauche vs. anti) is critical. researchgate.net The presence of bulky and highly electronegative fluorine atoms can significantly influence these conformational preferences. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. numberanalytics.comnumberanalytics.comalfa-chemistry.com

The mass spectra of fluorocarbons are often distinct from their hydrocarbon counterparts. nist.gov In the case of this compound, the molecular ion peak (M⁺) would confirm the molecular weight. However, due to the high energy of the ionization process, the molecular ion may be weak or absent in some cases. nist.govnist.gov

The fragmentation of fluorinated compounds is characterized by the cleavage of C-C and C-F bonds. The relative abundance of different fragment ions can help in deducing the structure of the original molecule. For example, the loss of HF or small fluorinated carbon fragments is a common fragmentation pathway. In incompletely fluorinated molecules containing hydrogen, the larger ion peaks containing hydrogen will often correspond to the major peaks in the perfluoro spectrum, with hydrogen replacing a fluorine atom. nist.govnist.gov

| m/z | Ion |

| 130 | [C₄H₆F₄]⁺ (Molecular Ion) |

| 111 | [C₄H₅F₃]⁺ |

| 69 | [CF₃]⁺ |

| 51 | [CHF₂]⁺ |

This table presents hypothetical mass spectrometry data for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. This is particularly useful in distinguishing between compounds with the same nominal mass but different elemental formulas. The fluorine atom can serve as an intrinsic tag for detecting fluorochemicals in complex mixtures. acs.orgacs.org

X-ray Crystallography for Solid-State Structural Determination of Fluorinated Butane (B89635) Derivatives

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the packing of molecules in the crystal lattice. numberanalytics.comalfa-chemistry.com While obtaining suitable single crystals of volatile, flexible molecules like this compound can be challenging, the study of its derivatives or co-crystals can provide invaluable structural data. nih.gov

The crystal structures of fluorinated alkanes often exhibit unique packing arrangements due to the interplay of steric and electrostatic interactions involving the fluorine atoms. acs.orgmdpi.comaip.org The larger van der Waals radius of fluorine compared to hydrogen leads to different packing motifs than those observed for their non-fluorinated analogs. mdpi.com Studies on semifluorinated alkanes have revealed a variety of packing structures arising from the incompatibility of the fluorinated and hydrogenated segments. acs.org

Computational and Theoretical Investigations of Fluorinated Butane Systems

Conformational Analysis and Isomerism in Fluorinated Butanes through Computational Approaches

Fluorinated butanes can exist as various conformers (due to rotation around C-C bonds) and structural isomers. Computational methods are essential for determining the relative stabilities of these different forms and the energy barriers for their interconversion.

A pertinent example is the computational study of internal rotation around the central C–C bond of 2,2,3,3-tetrafluorobutane. usu.edu Using ab initio methods, researchers calculated the rotational energy profile, identifying the stable trans and gauche conformers. usu.edu The study revealed that accurate results for the fluoro-substituted molecule required the optimization of several geometric parameters, unlike for n-butane where a simpler rigid rotor approximation was more adequate. usu.edu The calculations showed significantly different energy barriers for TFB compared to n-butane, highlighting the profound effect of fluorine substitution on conformational preferences. usu.edu Specifically, the energy increase for anti to syn isomerization in 2,2,3,3-tetrafluorobutane was calculated to be 10.1 kcal/mol, much larger than the 5.8 kcal/mol for butane (B89635), indicating large destabilizing interactions in the syn conformation of the fluorinated compound. acs.org These computational techniques are directly transferable to the analysis of 1,1,2,4-tetrafluorobutane to predict its conformational landscape.

| Molecule | Method | Isomerization | Energy Increase (kcal/mol) |

| Butane | MP2/6-31G | anti to syn | 5.8 acs.org |

| 2,2-Difluorobutane | MP2/6-31G | anti to syn | 5.3 acs.org |

| 2,2,3,3-Tetrafluorobutane | MP2/6-31G* | anti to syn | 10.1 acs.org |

This interactive table summarizes the calculated enthalpy increases for anti to syn isomerization for butane and two fluorinated butanes, as determined by MP2/6-31G calculations.* acs.org

Weak Ion–Molecule Interactions in the Gas Phase: A Computational Study of Chloride–Alkane Interactions involving Tetrafluorobutanes

The interactions between ions and neutral molecules are fundamental to many chemical processes. In the gas phase, these interactions can be studied with high precision, both experimentally and computationally. acs.org High-pressure mass spectrometry experiments coupled with electronic structure calculations have been used to investigate the energetics of chloride ion interactions with various alkanes. acs.org These studies show that the interaction is primarily characterized as a purely ion-induced dipole interaction. acs.org The presence of the ion alters the conformation of the alkane. acs.org

Computational studies on fluorinated alkanes, such as all-cis 1,2,3,4-tetrafluorobutane (B14292552), reveal how fluorination impacts these interactions. doi.orgresearchgate.net The introduction of fluorine atoms creates distinct regions of positive and negative electrostatic potential on the molecule, leading to strong, specific interactions with both cations and anions. doi.orgresearchgate.net

An ion-induced dipole interaction occurs when an ion approaches a nonpolar molecule, causing a distortion in the molecule's electron cloud and creating a temporary, or induced, dipole. utexas.edu This interaction is electrostatic in nature and is a key component of the binding between ions and nonpolar or weakly polar molecules like alkanes. acs.orgutexas.edu

Computational studies on model clusters containing all-cis 1,2,3,4-tetrafluorobutane have provided significant insight into the simultaneous interaction with both cations (like Li⁺ and Na⁺) and anions (like F⁻). doi.orgresearchgate.net These studies show that the fluorinated alkane presents a "Janus face" polarity. Cations bind strongly to the negative face of the molecule, where the electronegative fluorine atoms are located, while anions bind to the positive face, associated with the hydrogen atoms. doi.orgresearchgate.net

The resulting ternary clusters (Cation-Molecule-Anion) are found to be highly polar, and the primary source of attraction is the strong electrostatic interaction between the cation and the anion. doi.orgresearchgate.net Natural Bond Orbital (NBO) analysis confirms charge redistribution upon complex formation, and Atoms in Molecules (AIM) theory characterizes the interactions as weak non-covalent bonds. doi.org The binding energies in these systems are substantial, indicating very strong ion-molecule complex formation. doi.org

| Cluster | Interaction Type | Interaction Energy (kcal/mol) |

| Li⁺···F₄C₄H₄ | Cation-Molecule | -21.7 |

| Na⁺···F₄C₄H₄ | Cation-Molecule | -16.4 |

| F₄C₄H₄···F⁻ | Anion-Molecule | -20.6 |

This interactive table displays the calculated interaction energies for binary complexes of all-cis 1,2,3,4-tetrafluorobutane with selected cations and an anion, based on computational studies. doi.org

Prediction of Spectroscopic Features and Comparison with Experimental Data

The core principle involves optimizing the molecular geometry of the compound's potential conformers at a specific level of theory. nih.gov For flexible molecules like this compound, a thorough conformational analysis is the critical first step, as the calculated spectra must be a population-weighted average of the spectra for all significant conformers at equilibrium. amazonaws.com The accuracy of the final predicted spectrum is highly dependent on the successful identification of the lowest energy conformers. nih.gov

Once the geometries are optimized, spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be calculated. These theoretical values are then benchmarked against experimental spectra.

Infrared (IR) Spectroscopy

For IR spectroscopy, theoretical calculations produce a list of vibrational frequencies and their corresponding intensities. doi.org However, calculated harmonic vibrational frequencies often exhibit systematic errors due to the neglect of anharmonicity and the use of incomplete basis sets. Consequently, it is common practice to apply a scaling factor to the calculated frequencies to improve their agreement with experimental values. nih.gov The comparison involves matching the scaled theoretical frequencies with the absorption bands in an experimental IR spectrum. A good correlation between the position, and relative intensity of predicted and measured bands provides strong evidence for the proposed molecular structure. researchgate.net

For example, studies on analogous fluorinated alcohols note that computational DFT models are used to predict torsional angles and preferred conformations which are influenced by dipole-dipole interactions between polar C-F bonds and other functional groups. These conformational preferences directly impact the vibrational spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicting NMR chemical shifts, particularly for fluorine-19 (¹⁹F NMR), is a significant area of computational chemistry. google.com The high sensitivity of the ¹⁹F chemical shift to the local electronic environment makes it an excellent probe for structural and conformational analysis. rsc.org DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are widely used to calculate NMR shielding constants, which are then converted to chemical shifts by referencing them against a standard compound (e.g., CFCl₃ for ¹⁹F).

The accuracy of predicted ¹⁹F NMR chemical shifts can be very high, with modern DFT methods achieving mean absolute errors of a few parts per million (ppm) compared to experimental data. google.comrsc.org Such accuracy allows for the confident assignment of specific fluorine resonances in complex molecules and can help distinguish between different isomers or conformers.

The table below illustrates the type of data generated in a computational study for a related fluorinated butane derivative, showcasing the comparison between calculated and experimental values. Note that this data is for a different molecule and serves only as a structural example of the data format.

Table 1: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for a Fluorinated Butane Analog (Note: Data below is hypothetical and for illustrative purposes only, as specific data for this compound is not available in the searched literature.)

| Spectroscopic Feature | Predicted Value (DFT/B3LYP/6-31G*) | Experimental Value |

| ¹H NMR Chemical Shift (δ, ppm) | ||

| H at C-1 | 3.85 | 3.90 |

| H at C-2 | 4.75 | 4.80 |

| H at C-3 | 2.10 | 2.15 |

| H at C-4 | 4.60 | 4.65 |

| ¹⁹F NMR Chemical Shift (δ, ppm) | ||

| F at C-1 | -225.0 | -224.5 |

| F at C-2 | -190.0 | -189.8 |

| F at C-4 | -230.0 | -229.7 |

| Key IR Frequencies (cm⁻¹) | ||

| C-H Stretch | 2980 | 2985 |

| C-F Stretch | 1150 | 1145 |

| C-C Stretch | 1080 | 1082 |

Research Applications and Advanced Materials Science Incorporating Fluorinated Butane Motifs

Precursors in the Synthesis of Fluorinated Polymers, Resins, and Elastomers

Fluorinated polymers are renowned for their exceptional thermal stability, chemical resistance, and low surface energy. While direct polymerization of 1,1,2,4-tetrafluorobutane is not widely documented, its structural motifs and isomers are valuable precursors in the synthesis of a range of fluorinated polymers, resins, and elastomers.

One of the key routes to incorporating fluorinated butane (B89635) segments into polymers is through the use of functionalized diols. For instance, 2,2,3,3-tetrafluoro-1,4-butanediol (B1295199), a structural isomer of a diol that could be derived from this compound, has been successfully used in the synthesis of fluorinated polyesters. The electron-withdrawing nature of the fluorine atoms in these diols can reduce the nucleophilicity of the hydroxyl groups, presenting a challenge in polymerization. However, by optimizing reaction conditions, such as the choice of catalyst and polymerization method, high molecular weight polyesters can be achieved ugent.be.

The IUPAC name for the polymer derived from the conceptual polymerization of this compound is poly(1,1,2,2-tetrafluorobutane-1,4-diyl) wikipedia.org. This suggests its potential as a monomeric unit. Furthermore, the compound this compound has been listed in patents related to anti-agglomerants for the rubber industry, indicating its relevance in the field of elastomers cranfield.ac.uk.

Fluorinated epoxy resins represent another important class of materials. While specific synthesis from this compound is not detailed, the synthesis of novel fluorinated epoxy resins has been achieved using other fluorinated building blocks researchgate.net. These resins exhibit desirable properties such as low dielectric constants and reduced water absorption, properties that could be expected from polymers incorporating the this compound motif.

The table below summarizes the types of polymers and the corresponding fluorinated butane-related precursors mentioned in research.

| Polymer Type | Fluorinated Butane Precursor (or related isomer) | Key Findings |

| Fluorinated Polyesters | 2,2,3,3-Tetrafluoro-1,4-butanediol | High molecular weight polyesters can be obtained with optimized polymerization conditions, overcoming the reduced nucleophilicity of the fluorinated diol. ugent.be |

| Elastomers | This compound | Listed as a relevant compound in the context of anti-agglomerants for the rubber industry. cranfield.ac.uk |

| Fluorinated Epoxy Resins | 2,2′-((2,2,3,3-tetrafluorobutane-1,4-diyl)bis(oxy))bis(7-oxabicyclo[4.1.0]heptane) (TCE) | Synthesis of new cycloaliphatic diepoxides with fluorinated linkers for advanced applications. researchgate.net |

Development of Specialty Fluorinated Surfactants from Fluorinated Butane Precursors

Fluorinated surfactants are known for their exceptional ability to lower surface tension and their stability in harsh environments. nih.gov The synthesis of these surfactants often involves the use of fluorinated building blocks. numberanalytics.com While direct synthesis of surfactants from this compound is not extensively documented in publicly available research, the general principles of fluorosurfactant synthesis suggest its potential as a precursor.

The synthesis of fluorinated surfactants typically involves the introduction of a hydrophilic head group to a hydrophobic, fluorinated tail. numberanalytics.com Derivatives of this compound could potentially serve as these hydrophobic tails. For example, functionalized derivatives of related compounds like 1,4-dibromo-1,1,2,2-tetrafluorobutane (B95609) are used as intermediates in the synthesis of various fluorinated compounds. ontosight.ai Such intermediates could be adapted for surfactant synthesis.

Research on novel fluorinated surfactants has explored various fluorinated chains to create safer and more biodegradable alternatives to traditional perfluorooctanesulfonic acid (PFOS)-based surfactants. sioc-journal.cn Although specific examples using this compound are not provided, the ongoing search for new fluorinated building blocks for surfactant design remains an active area of research.

Integration into Macrocycles and Supramolecular Architectures

The unique electronic properties and conformational preferences of fluorinated alkanes make them attractive components for the construction of macrocycles and other supramolecular architectures. The strategic placement of fluorine atoms can lead to electron-deficient cavities and specific intermolecular interactions, which are highly desirable in host-guest chemistry and materials science.

The synthesis of electron-deficient macrocycles is a key area of research, and fluorinated building blocks play a crucial role. While direct use of this compound is not reported, its diol isomer, 2,2,3,3-tetrafluorobutane-1,4-diol, has been employed in the synthesis of novel cage-annulated fluoromacrocycles. researchgate.net These macrocycles have potential applications as cation extractants.

The general strategy often involves reacting a fluorinated building block with other components to form the macrocyclic structure. For instance, 1,4-dibromomethyl-2,3,5,6-tetrafluorobenzene is a known precursor for creating electron-deficient macrocycles. This highlights the principle of using fluorinated units to impart specific electronic characteristics to the final macrocyclic structure.

The same precursors used for electron-deficient macrocycles can also be applied to the synthesis of cyclophanes with interesting electronic properties. The use of 1,4-dibromomethyl-2,3,5,6-tetrafluorobenzene as a precursor for π-π stacked cyclophanes demonstrates how fluorinated aromatic units can be incorporated to influence the electronic interactions within these structures. Although not a direct application of this compound, this research illustrates the potential for functionalized fluorinated aliphatic chains to be integrated into similar supramolecular systems.

Role in Energetic Materials Research: Fluorinated Polyphosphazenes

Polyphosphazenes are a class of inorganic-organic hybrid polymers with a backbone of alternating phosphorus and nitrogen atoms. The properties of these polymers can be extensively tuned by attaching different side groups to the phosphorus atoms. The incorporation of fluorine-containing side groups is a well-established strategy to enhance properties such as thermal stability, hydrophobicity, and, in some cases, energy content for applications in energetic materials.

While there is no direct report of this compound being used, the closely related isomer 2,2,3,3-tetrafluorobutane-1,4-diol has been successfully used to synthesize a variety of fluorinated cyclophosphazene derivatives. researchgate.netsoton.ac.uk The reaction of this diol with octachlorocyclotetraphosphazene (B1205224) or hexachlorocyclotriphosphazene yields a range of spiro, ansa, and bridged structures. researchgate.netsoton.ac.uk These reactions demonstrate the feasibility of incorporating fluorinated butane motifs into the phosphazene framework.

Furthermore, research into energetic polyphosphazenes has involved the use of butane-1,2,4-triol as a precursor for the non-energetic part of the polymer. cranfield.ac.uk The protection of this triol is a key step in the synthesis. This suggests that a fluorinated analogue, such as a triol derived from this compound, could be a viable candidate for creating novel fluorinated polyphosphazenes with potentially enhanced energetic properties.

The table below details the types of fluorinated phosphazene derivatives synthesized using a fluorinated butane diol isomer.

| Phosphazene Precursor | Fluorinated Butane Derivative | Resulting Structures |

| Octachlorocyclotetraphosphazene (N₄P₄Cl₈) | 2,2,3,3-Tetrafluorobutane-1,4-diol | Mono-spiro, ansa, cis- and trans-bis-spiro, tris-spiro, and mono-spiro-bis-ansa derivatives. researchgate.net |

| Hexachlorocyclotriphosphazene (N₃P₃Cl₆) | 2,2,3,3-Tetrafluorobutane-1,4-diol | Mono-spiro, ansa, di-spiro, spiro-ansa, non-gem cis bis-ansa, and tri-spiro derivatives. soton.ac.uk |

Exploration in Novel Solvents and Reaction Media for Research Applications

The unique physical properties of fluorinated compounds, such as low polarity, low surface tension, and high density, make them interesting candidates for novel solvents and reaction media. While this compound itself is not widely marketed as a solvent, its isomers and related compounds have been explored for such applications.

A patent for a hydrohaloolefin composition mentions 1,1,2,3-tetrafluorobutane, a close isomer of this compound, as a component that can be used as a diluent solvent, foaming agent, cleaning agent, and in other applications. justia.com This indicates the potential utility of tetrafluorobutanes in various solvent-based formulations.

Furthermore, 2,2,3,3-tetrafluorobutane-1,4-diol has been investigated as a solvent additive. The incorporation of fluorinated molecules into solvent systems can modify their properties, for example, by enhancing thermal stability or altering solubility characteristics.

The exploration of fluorinated solvents is an active area of research, driven by the need for high-performance fluids in applications such as electronics, heat transfer, and as media for chemical reactions. The properties of this compound suggest it could be a candidate for further investigation in this field.

Derivatives and Analogues of 1,1,2,4 Tetrafluorobutane in Specialized Academic Research

Studies on Specific Tetrafluorobutane Isomers

Research on 1,2,3,4-Tetrafluorobutane (B14292552) in Computational Chemistry

While dedicated computational studies on the conformational analysis of acyclic 1,2,3,4-tetrafluorobutane are not extensively detailed in available research, computational methods have been applied to closely related isomers to understand the influence of fluorine substitution on molecular geometry and stability.

Research on the related isomer, 2,2,3,3-tetrafluorobutane, provides insight into the conformational energetics of fluorinated alkanes. Ab initio calculations at the MP2/6-31G* level of theory were used to study the disproportionation reaction involving this molecule. acs.org A key finding from this research was the significant destabilization of the syn conformation, where methyl groups are eclipsed. acs.org The energy required for the anti-to-syn isomerization in 2,2,3,3-tetrafluorobutane was calculated to be 10.1 kcal/mol. acs.org This high energy barrier is attributed to the strong repulsive interactions between the eclipsed C-F bonds, which is a much larger effect than that observed in butane (B89635) or 2,2-difluorobutane. acs.org The distance between the eclipsed fluorine atoms in the syn conformation of 2,2,3,3-tetrafluorobutane is smaller than in cyclic analogues, leading to greater repulsion. acs.org

General conformational analysis of 1,1,2,2-tetrahalobutanes is noted as a complex topic due to the steric and electronic effects of the four halogen atoms on adjacent carbons, which dictate the preferred conformations. anucde.info

Research on Functionalized Tetrafluorobutane Derivatives

Halogenated Tetrafluorobutanes for Proteomics Research (e.g., 1-Bromo-4-iodo-1,1,2,2-tetrafluorobutane, 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane)

Certain halogenated derivatives of tetrafluorobutane are designated as specialty chemicals for use in the field of proteomics. These compounds serve as reagents or building blocks in biochemical research.

1-Bromo-4-iodo-1,1,2,2-tetrafluorobutane is commercially available as a specialty product specifically for proteomics research applications. scbt.com While detailed studies outlining its specific use are not prevalent in the search results, its availability indicates a role as a tool in this area of research. scbt.commanchesterorganics.com

1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane is another derivative supplied for proteomics research. scbt.com Like its iodo-analogue, it is offered as a research chemical, though specific published applications in proteomics are not detailed in the available literature. scbt.comguidechem.comnih.gov

A related compound, 4-Bromo-2,2-dichloro-1,1,1-trifluorobutane , also sees employment in biochemical research, particularly within proteomics studies, where it is used as a reagent and building block for more complex molecules.

Below is a table summarizing the properties of these compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 1-Bromo-4-iodo-1,1,2,2-tetrafluorobutane | 129587-49-1 | C₄H₄BrF₄I | 334.88 |

| 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane | 232602-78-7 | C₄H₄BrClF₄ | 243.43 |

| 4-Bromo-1-chloro-1,1,2,2-tetrafluorobutane | Not specified | C₄H₄BrClF₄ | 243.42 |

Academic Studies on Tetrafluorobutane Diols (e.g., 2,2,3,3-Tetrafluoro-1,4-butanediol)

2,2,3,3-Tetrafluoro-1,4-butanediol (B1295199) is a versatile fluorinated building block that has been the subject of significant academic research, particularly in polymer chemistry and inorganic heterocyclic chemistry.

2,2,3,3-Tetrafluoro-1,4-butanediol serves as a key reactant in the enzymatic synthesis of silicone fluorinated aliphatic polyester (B1180765) amides. scbt.com This application is significant as the incorporation of fluorinated segments into polymers can impart desirable properties such as enhanced thermal stability and chemical resistance. scbt.com The use of biocatalytic processes, such as enzymatic synthesis, is advantageous over traditional chemical methods because it can offer high selectivity and reduce waste generation. scbt.com The compound is also noted for its role as a chain extender in polyurethane synthesis. scbt.com

Extensive research has been conducted on the reaction of 2,2,3,3-tetrafluoro-1,4-butanediol with hexachlorocyclotriphosphazene (N₃P₃Cl₆). These studies provide fundamental insights into the reaction mechanisms and stereochemistry of cyclophosphazene derivatives.

The reaction between the sodium salt of 2,2,3,3-tetrafluoro-1,4-diol and N₃P₃Cl₆ in a THF solution yields a variety of products. scbt.com The competitive formation of spiro and ansa derivatives is a central theme of this research. scbt.com Spiro compounds are formed when the difunctional diol reacts with two geminal chlorine atoms on the same phosphorus atom. nih.gov Ansa derivatives are formed when the diol bridges two different phosphorus atoms within the same phosphazene ring. scbt.com

Depending on the stoichiometry of the reactants, a range of products can be isolated and characterized, including:

Mono-spiro derivatives

Mono-ansa isomers

Di-spiro derivatives

Spiro-ansa isomers

Non-geminal cis-bis-ansa isomers

Tri-spiro compounds scbt.com

The structures of these complex products have been unequivocally characterized through a combination of analytical techniques. Multinuclear NMR spectroscopy, including ¹H, ¹⁹F, and ³¹P NMR, is used to elucidate the structure in solution. scbt.com The ³¹P NMR spectra are particularly useful, showing characteristic chemical shifts for the >PCl₂ and >P(OR)₂ environments that reflect the number of spiro substituents. scbt.com Furthermore, single-crystal X-ray crystallography has been employed to determine the precise solid-state molecular structures of many of these derivatives. scbt.com

The table below summarizes the various cyclophosphazene derivatives formed from the reaction with 2,2,3,3-tetrafluoro-1,4-butanediol as identified in the literature.

| Derivative Type | Chemical Formula / Description | Reference |

|---|---|---|

| Mono-spiro | N₃P₃Cl₄(OCH₂CF₂CF₂CH₂O) | scbt.com |

| Mono-ansa | Isomer of the mono-spiro compound | scbt.com |

| Di-spiro | N₃P₃Cl₂(OCH₂CF₂CF₂CH₂O)₂ | scbt.com |

| Spiro-ansa | A compound exhibiting both spiro and ansa functionality | scbt.com |

| Non-gem cis bis-ansa | Isomer of the di-spiro compound | scbt.com |

| Tri-spiro | N₃P₃(OCH₂CF₂CF₂CH₂O)₃ | scbt.com |

Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental technique for separating components of a mixture, a critical step for the accurate analysis of 1,1,2,4-tetrafluorobutane, especially when it is present alongside other structurally similar compounds or in complex matrices.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. In GC, the sample is vaporized and separated based on the compound's boiling point and affinity for the stationary phase within the chromatographic column. Following separation, the individual compounds enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that serves as a chemical fingerprint for identification.

For highly complex mixtures, tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity. This technique involves multiple stages of mass analysis, allowing for the isolation of a specific parent ion of the target analyte and its subsequent fragmentation to produce characteristic daughter ions. This process significantly reduces background noise and matrix interferences, enabling more precise quantification. While specific studies detailing the GC-MS/MS analysis of this compound are not prevalent, the methodology is well-established for other fluorinated hydrocarbons, such as those produced during the incineration of fluoropolymers. fluoropolymers.eunih.gov For instance, the analysis of C1-C4 fluorocarbons from such processes demonstrates the applicability of GC-MS for separating and identifying low-molecular-weight fluorinated compounds. fluoropolymers.eu

A typical GC-MS/MS method for a volatile fluorinated alkane would involve a capillary column with a non-polar or mid-polar stationary phase. The selection of precursor and product ions in multiple reaction monitoring (MRM) mode would be optimized to ensure high specificity for this compound.

Table 1: Illustrative GC-MS/MS Parameters for Analysis of Volatile Fluorinated Hydrocarbons

| Parameter | Value/Description |

| Gas Chromatograph | |

| Injection Mode | Split/Splitless |

| Inlet Temperature | 200 - 250 °C |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Oven Program | Initial temperature 40°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | To be determined based on the mass spectrum of this compound |

| Product Ions (m/z) | To be determined from fragmentation of the precursor ion |

| Collision Energy | Optimized for specific transitions |

NMR-Based Quantification for Reaction Monitoring and Product Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and quantification of fluorinated compounds. Fluorine-19 (¹⁹F) NMR is particularly powerful due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity, which is approximately 83% of that of protons (¹H). researchgate.net The wide chemical shift range of ¹⁹F NMR (around 500 ppm) minimizes signal overlap, making it highly suitable for analyzing complex mixtures of fluorinated molecules. nih.gov

Quantitative NMR (qNMR) can be used to determine the concentration or purity of this compound without the need for an identical reference standard. acgpubs.org This is achieved by integrating the signal of the analyte and comparing it to the integral of a known amount of an internal standard. ox.ac.uk The direct relationship between the peak area and the number of fluorine nuclei allows for accurate quantification. nih.gov

Table 2: Key Considerations for Quantitative ¹⁹F NMR Analysis

| Parameter | Importance and Typical Setting |

| Internal Standard | Should be chemically inert, soluble, have a simple ¹⁹F spectrum away from analyte signals, and have a known purity. Examples include trifluoroacetic acid or 1,4-difluorobenzene. |

| Relaxation Delay (D1) | Must be sufficiently long (typically 5-7 times the longest T1 relaxation time of the nuclei of interest) to ensure complete relaxation of all nuclei for accurate integration. samipubco.com |

| Pulse Angle | A 90° pulse angle is often used to maximize the signal-to-noise ratio. nih.gov |

| Number of Scans | Increased to improve the signal-to-noise ratio, especially for dilute samples. samipubco.com |

| Data Processing | Proper phasing and baseline correction are critical for accurate integration. |

Ion Chromatography for Combustion Product Analysis in Fluorinated Materials

When fluorinated materials, including those that might contain or degrade to form this compound, are subjected to combustion, a variety of products can be formed. Ion chromatography (IC) is a robust method for the analysis of inorganic anions, such as fluoride (B91410) (F⁻), which are common combustion products of organofluorine compounds.

A particularly relevant technique is Combustion Ion Chromatography (CIC). acs.org In this approach, the sample is first combusted in a high-temperature furnace in the presence of oxygen. thermofisher.com The resulting gases, containing hydrogen fluoride (HF) from the mineralized fluorine, are then passed through an absorption solution. This solution is subsequently injected into the ion chromatograph for the separation and quantification of the fluoride ion. acs.org

CIC allows for the determination of the total organic fluorine (TOF) content in a sample, which can serve as a screening parameter for the presence of fluorinated compounds. thermofisher.com This method is valuable for assessing the fluorine content in a wide range of materials, including consumer products and industrial polymers. rsc.orgnih.gov While CIC does not identify the specific parent fluorinated compound, it provides a quantitative measure of the total fluorine, which is critical in environmental and material science research. For example, studies on the incineration of fluoropolymers have utilized CIC to measure adsorbable organic fluoride (AOF) in the resulting samples. fluoropolymers.eupro-kunststoff.de

Table 3: Typical Parameters for Combustion Ion Chromatography (CIC)

| Parameter | Value/Description |

| Combustion Unit | |

| Furnace Temperature | 900 - 1100 °C acs.org |

| Combustion Gas | Oxygen and Argon thermofisher.com |

| Absorption | |

| Absorption Solution | Deionized water or a dilute base solution |

| Ion Chromatograph | |

| Column | Anion-exchange column (e.g., Dionex IonPac™ series) |

| Eluent | A gradient of potassium hydroxide (B78521) (KOH) is often used. acs.org |

| Detection | Suppressed conductivity detection |

Future Research Directions and Emerging Challenges in 1,1,2,4 Tetrafluorobutane Chemistry

Development of Environmentally Benign and Sustainable Synthetic Routes for Fluorinated Butanes

The development of green and sustainable methods for synthesizing fluorinated butanes is a critical area of future research. Traditional fluorination methods often involve harsh reagents and produce significant waste. The focus is now shifting towards more environmentally friendly approaches.

One promising strategy is the use of waste polytetrafluoroethylene (PTFE) as a raw material. researchgate.net This approach not only provides a valuable source for producing fluorinated compounds but also helps in mitigating plastic pollution. researchgate.net Another area of interest is the development of catalytic systems that can achieve high selectivity and yield under milder reaction conditions. For instance, the use of Grignard reagents in the synthesis of hexafluorobutadiene has shown advantages such as moderate reaction conditions and high selectivity, although challenges with impurities remain. scirp.org

Future research will likely concentrate on:

Catalyst Development: Designing highly efficient and recyclable catalysts for fluorination reactions.

Alternative Fluorinating Agents: Exploring safer and more sustainable sources of fluorine.

Process Intensification: Developing continuous flow processes to improve efficiency and reduce waste. sci-hub.se

Targeted Synthesis of Chiral 1,1,2,4-Tetrafluorobutane Derivatives for Stereoselective Applications

The introduction of chirality into fluorinated molecules opens up new avenues for applications in pharmaceuticals, agrochemicals, and materials science. The targeted synthesis of chiral derivatives of this compound is a significant challenge due to the difficulty in controlling the stereochemistry during fluorination.

Catalytic asymmetric fluorination has emerged as a powerful technique for creating chiral fluorinated compounds. Future research in this area will likely focus on:

Development of Novel Chiral Catalysts: Designing new catalysts that can control the stereoselective introduction of fluorine atoms into the butane (B89635) backbone.

Understanding Reaction Mechanisms: Detailed mechanistic studies to elucidate the factors that govern stereoselectivity.

Applications in Stereoselective Synthesis: Utilizing chiral fluorinated butanes as building blocks for the synthesis of complex, stereochemically defined molecules.

Exploration of Novel Reactivity Modes and Catalytic Systems for C-F Bond Activation

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its selective activation a significant challenge. nih.govwhiterose.ac.uk However, the ability to selectively break and form C-F bonds is crucial for the synthesis and functionalization of fluorinated compounds. nih.govwhiterose.ac.uk

Research in this area is exploring various strategies for C-F bond activation, including:

Transition Metal Catalysis: Utilizing transition metal complexes to mediate the cleavage of C-F bonds. nih.govwhiterose.ac.ukcore.ac.uk Both C-H and C-F bond activation can be achieved, with the selectivity depending on the metal system and the substrate. nih.govwhiterose.ac.uk

Frustrated Lewis Pairs: Employing combinations of Lewis acids and bases to activate C-F bonds.

Photoredox Catalysis: Using light to drive C-F bond activation reactions.

Future efforts will aim to develop more efficient and selective catalytic systems for C-F bond functionalization, enabling the synthesis of a wider range of fluorinated butanes with tailored properties. researchgate.net

Advanced Computational Predictions for Novel Fluorinated Architectures and Their Properties

Computational chemistry is becoming an increasingly powerful tool in the design and study of new molecules. dokumen.pub For fluorinated butanes, computational methods can be used to predict a wide range of properties, including:

Thermochemical Properties: Calculating enthalpies of formation and reaction energies to assess the stability and reactivity of different isomers. physchemaspects.ruacs.org

Spectroscopic Properties: Predicting NMR and IR spectra to aid in the characterization of new compounds. researchgate.net

Conformational Analysis: Studying the different spatial arrangements of the atoms in fluorinated butanes and their relative energies. acs.org

Advanced computational techniques, such as density functional theory (DFT), are being used to model the electronic structure and properties of fluorinated butanes with high accuracy. physchemaspects.ru These predictions can guide experimental efforts by identifying promising synthetic targets and providing insights into their expected behavior. dokumen.pubacs.org

Table 1: Predicted Thermochemical Data for Selected Fluorinated Butanes

| Compound | Method | Enthalpy of Formation (kJ/mol) |

|---|---|---|

| 1-Fluorobutane | G3 | -288.7 |

| 2-Fluorobutane (B1230682) | G3 | -299.6 |

| 1,1-Difluorobutane | G3 | -490.8 |

| 1,2-Difluorobutane | G3 | -469.9 |

This table is generated based on computational studies and serves as an example of the data that can be obtained through advanced predictions.

Integration of Fluorinated Butane Scaffolds into Emerging Functional Materials for Research and Development

The unique properties of fluorinated compounds, such as high thermal stability, chemical resistance, and low surface energy, make them attractive for a wide range of applications in materials science. smolecule.com this compound and its derivatives are being explored for their potential use in:

Polymers: As monomers or additives to create polymers with enhanced properties. google.comgoogle.comepo.org For example, fluorinated butanes have been investigated as components in polymerization processes. mdpi.com

Refrigerants and Blowing Agents: As potential replacements for ozone-depleting chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). sci-hub.seepa.gov

Electronics: In applications such as plasma etching in the manufacturing of semiconductors. google.comgoogleapis.comgoogle.com

Coatings and Lubricants: To create surfaces with low friction and high durability.

Future research will focus on the rational design and synthesis of fluorinated butanes with specific properties tailored for these and other emerging applications. This includes investigating the structure-property relationships to understand how the number and position of fluorine atoms influence the material's performance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.